molecular formula C14H14F3NO4 B13574779 1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13574779
M. Wt: 317.26 g/mol
InChI Key: VUVCZMXKMFUYAL-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group and a trifluoromethyl group attached to the pyrrolidine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the benzyloxycarbonyl and trifluoromethyl groups through a series of reactions such as nucleophilic substitution, esterification, and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group but shares the benzyloxycarbonyl and pyrrolidine core.

    3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: Lacks the benzyloxycarbonyl group but contains the trifluoromethyl and pyrrolidine core.

Uniqueness

1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-phenylmethoxycarbonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c15-14(16,17)13(11(19)20)6-7-18(9-13)12(21)22-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVCZMXKMFUYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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